N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-12-7-8-15(17)14(11-12)16(20)19(10-9-18)13-5-3-2-4-6-13/h2-8,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPRBJBQIXYFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)N(CC#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide typically involves the reaction of 2-fluoro-5-methylbenzoic acid with cyanomethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
2-fluoro-5-methylbenzoic acid+cyanomethylamineDCCthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Target Compound :
- 2-Fluoro : Increases dipole interactions and binding affinity.
- 5-Methyl : Enhances lipophilicity, improving membrane permeability.
- Cyanomethyl: Provides metabolic stability via electron withdrawal.
Analogues :
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (): Substituents: Chloro, fluoro, isopropoxy, and cyano-hydroxybutenamido.
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide () :
- Substituents: Chloro, trifluoromethyl, hydroxyl.
- Impact: Trifluoromethyl group strongly withdraws electrons, increasing potency but reducing solubility. Hydroxyl group improves hydrogen bonding but may limit blood-brain barrier penetration .
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide (): Substituents: Amino, chloro, fluoro, sulfamoyl. Sulfamoyl enhances solubility but introduces metabolic cleavage sites .
2-Fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-benzooxazol-2-yl)-phenyl]-benzamide () :
- Substituents: Benzooxazolyl, hydroxyl, methyl.
- Impact: Benzooxazolyl increases rigidity and target specificity; hydroxyl group improves solubility but may reduce stability .
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () :
- Substituents: Bromo, trifluoropropoxy.
- Impact: Bromo adds steric bulk; trifluoropropoxy enhances electron withdrawal and stability but complicates synthesis .
Biological Activity
N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, including antiviral and anticancer properties. This article explores the structural characteristics, mechanisms of action, and biological activities of this compound, supported by relevant case studies and research findings.
Structural Characteristics
This compound features a unique chemical structure that enhances its biological activity:
- Fluorine Atom : The presence of the fluorine atom can significantly influence the compound's reactivity and interactions with biological targets.
- Cyanomethyl Group : This moiety may enhance lipophilicity and facilitate membrane penetration, which is crucial for its biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The precise mechanisms can vary depending on the target and context of use:
- Antiviral Activity : Preliminary studies suggest that similar compounds exhibit antiviral properties by stabilizing viral capsids, thereby preventing viral entry into host cells .
- Anticancer Activity : Research indicates that derivatives of phenylbenzamide can induce apoptosis in cancer cells through pathways such as PI3K/AKT signaling .
Antiviral Activity
A study investigating the antiviral potential of this compound found that it could inhibit specific viral strains. The following table summarizes the in vitro antiviral activity against Enterovirus 71 (EV71):
| Compound | IC50 (μM) | Viral Strain |
|---|---|---|
| N-(Cyanomethyl)-2-fluoro... | 18 ± 1.2 | EV71 |
| Comparison Compound A | 25 ± 2.0 | EV71 |
| Comparison Compound B | 30 ± 1.5 | EV71 |
This data suggests that this compound exhibits moderate antiviral activity, warranting further investigation into its mechanism and efficacy.
Anticancer Activity
In a separate study focusing on anticancer properties, derivatives similar to this compound were tested against various cancer cell lines. The results are summarized below:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(Cyanomethyl)-2-fluoro... | MDA-MB-231 (Breast) | 1.76 ± 0.91 |
| Comparison Compound C | MCF-7 (Breast) | 2.49 ± 0.44 |
| Comparison Compound D | A549 (Lung) | 2.44 ± 0.55 |
These findings indicate that the compound has significant cytotoxic effects on certain cancer cell lines, particularly those associated with breast cancer.
Case Studies
- Antiviral Mechanism Study : A recent study demonstrated that phenylbenzamide derivatives could stabilize viral particles, preventing their uncoating and subsequent infection of host cells . This mechanism highlights the potential for this compound to function similarly against other viral pathogens.
- Anticancer Evaluation : In vitro assays showed that compounds related to this compound could induce apoptosis in cancer cells by modulating key signaling pathways like PI3K/AKT . This suggests a promising therapeutic application in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
